3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)-

Catalog No.
S12280399
CAS No.
194353-48-5
M.F
C13H17N5O3
M. Wt
291.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)...

CAS Number

194353-48-5

Product Name

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)-

IUPAC Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxypropyl]cyclopent-3-ene-1,2-diol

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

InChI

InChI=1S/C13H17N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h3-5,7-8,10-11,19-21H,2H2,1H3,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1

InChI Key

YGSAELNNZOSMRA-OYBPUVFXSA-N

Canonical SMILES

CCC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O

Isomeric SMILES

CC[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)- is a complex organic compound with significant structural features that include a cyclopentene ring and a purine derivative. Its molecular formula is C13H15N5O3C_{13}H_{15}N_{5}O_{3} with a molecular weight of approximately 287.27 g/mol . The compound exhibits chirality, indicated by its stereochemical descriptors (1S,2R,5R), which suggest specific spatial arrangements of its atoms that can influence its biological activity and reactivity.

Typical of both alcohols and purines. Key reactions may include:

  • Oxidation: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids.
  • Substitution: The amino group on the purine can participate in nucleophilic substitution reactions.
  • Condensation: It can react with other compounds to form larger molecules through condensation reactions.

These reactions are essential for understanding the compound's reactivity in synthetic pathways and biological interactions.

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)- has been studied for its potential biological activities. Research indicates it may possess:

  • Antiviral Properties: Similar compounds have shown efficacy against various viral infections.
  • Antioxidant Activity: The presence of hydroxyl groups suggests potential antioxidant effects, contributing to cellular protection against oxidative stress.

Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

Several methods can be employed to synthesize 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-:

  • Starting from Purine Derivatives: Utilizing known purine synthesis techniques to introduce the cyclopentene moiety.
  • Functional Group Modification: Employing selective reduction and alkylation methods to introduce the hydroxyl and amino groups.
  • Cyclization Reactions: Using cyclization strategies to form the cyclopentene structure from linear precursors.

Each method requires careful control of reaction conditions to ensure the desired stereochemistry is achieved.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting viral infections or as an antioxidant agent.
  • Biochemical Research: Useful in studies exploring nucleic acid interactions or enzyme inhibition.

Its unique structure may also enable it to serve as a lead compound for developing novel therapeutics.

Interaction studies are crucial for understanding how 3-Cyclopentene-1,2-diol interacts with biological macromolecules:

  • Protein Binding: Investigating how the compound binds to proteins can reveal its mechanism of action.
  • Nucleic Acid Interaction: Evaluating its affinity for DNA or RNA can help determine its potential as an antiviral agent.

Such studies often employ techniques like surface plasmon resonance or nuclear magnetic resonance spectroscopy.

Several compounds share structural or functional similarities with 3-Cyclopentene-1,2-diol, including:

Compound NameStructure FeaturesBiological Activity
6-Amino-9H-purinePurine baseAntiviral properties
RibavirinNucleoside analogueAntiviral activity
AdenosinePurine nucleosideCellular signaling

Uniqueness

The uniqueness of 3-Cyclopentene-1,2-diol lies in its specific combination of a cyclopentene structure and a purine derivative, which may provide distinct biological activities not present in other similar compounds. Its stereochemistry also plays a critical role in determining its interactions and efficacy.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

291.13313942 g/mol

Monoisotopic Mass

291.13313942 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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